REACTION_CXSMILES
|
[CH:1]1[C:14]2[C:13](=[O:15])[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[S:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.[Na].[C:17]1(C)C(C)=CC=CC=1>>[CH3:17][C:2]1[CH:3]=[CH:4][C:5]2[S:6][C:7]3[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=3)[C:13](=[O:15])[C:14]=2[CH:1]=1 |^1:15|
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2SC3=CC=CC=C3C(C12)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2SC3=CC=CC=C3C(C12)=O
|
Name
|
2′-diethylaminoethanol
|
Quantity
|
1.17 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
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C=1(C(=CC=CC1)C)C
|
Name
|
solid
|
Quantity
|
0.24 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
Intermediate 3
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
|
Setpoint
|
37.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
then during constant vigorous mixing
|
Type
|
ADDITION
|
Details
|
by mixing
|
Type
|
TEMPERATURE
|
Details
|
warming of the mixture for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the whole mixture was mildly refluxed for 56 hours
|
Duration
|
56 h
|
Type
|
CUSTOM
|
Details
|
The solid material was removed
|
Type
|
FILTRATION
|
Details
|
by filtering the mixture
|
Type
|
WASH
|
Details
|
The organic phase was washed four times with 150 ml water
|
Type
|
CUSTOM
|
Details
|
Then, the water was removed by filtration through solid water-free Na2SO4
|
Type
|
DISTILLATION
|
Details
|
After distillation (to remove xylol)
|
Type
|
CUSTOM
|
Details
|
The mixture was fully purified through the following steps
|
Type
|
DISSOLUTION
|
Details
|
The mixture was first dissolved in an (CH3)2CO (acetone)/absolute ethanol (1:1, by volume) mixture
|
Type
|
ADDITION
|
Details
|
followed by the addition of concentrated HCl until the solid material (HCl salt)
|
Type
|
CUSTOM
|
Details
|
was formed
|
Type
|
WASH
|
Details
|
The solid precipitate was washed with cold acetone
|
Type
|
DISSOLUTION
|
Details
|
The HCl salt of intermediate 4 was dissolved in ethanol:water (10:90
|
Type
|
ADDITION
|
Details
|
by the addition of solid Na2CO3
|
Type
|
EXTRACTION
|
Details
|
The oily material was extracted with ethylacetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over solid Na2SO4
|
Name
|
|
Type
|
|
Smiles
|
CC1=CC=2C(C3=CC=CC=C3SC2C=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |